シアノコバラミン不純物H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

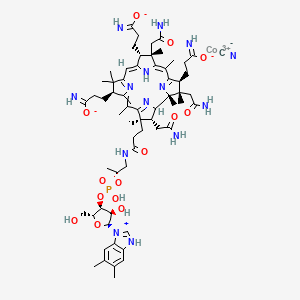

8-エピ-シアノコバラミンは、コバラミンとしても知られるビタミンB12の合成誘導体です。これは、コリン環のC8位にエピ配置を持つことを特徴としています。 8-エピ-シアノコバラミンの化学式はC63H88CoN14O14Pで、分子量は1355.39 g/molです 。この化合物は主に科学研究に使用されており、化学、生物学、医学、産業においてさまざまな用途があります。

2. 製法

合成経路と反応条件: 8-エピ-シアノコバラミンの合成には、シアノコバラミンのコリン環構造の修飾が含まれます。このプロセスは通常、次の手順を含みます。

工業的生産方法: 8-エピ-シアノコバラミンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 大量のシアノコバラミンが、上記で述べた反応条件にかけられます。

科学的研究の応用

8-epi-Cyanocobalamin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the chemistry of cobalamin derivatives and their reactions.

Biology: The compound is used to investigate the role of vitamin B12 derivatives in biological systems.

Medicine: Research on 8-epi-Cyanocobalamin helps in understanding the therapeutic potential of vitamin B12 derivatives in treating deficiencies and related disorders.

Industry: It is used in the development of nutritional supplements and fortified foods

作用機序

8-エピ-シアノコバラミンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

分子標的: この化合物は、メチオニンシンターゼやメチルマロニルCoAムターゼなど、コバラミンを補因子として必要とする酵素と相互作用します。

6. 類似の化合物との比較

8-エピ-シアノコバラミンは、その独自性を強調するために、他の類似の化合物と比較されます。

ヒドロキソコバラミン: シアン化物配位子がヒドロキシル基に置き換えられた、ビタミンB12の別の誘導体。

メチルコバラミン: シアン化物の代わりにメチル基を持つ、生物学的に活性なビタミンB12の形態。

アデノシルコバラミン: アデノシル基を持つ、ビタミンB12の別の活性形態

これらの化合物のそれぞれは、独自の特性と用途を持っています。8-エピ-シアノコバラミンは、その独特の構造配置のために、特に研究で有用です。

Safety and Hazards

将来の方向性

Cyanocobalamin, which 8-epi-Cyanocobalamin is a derivative of, is mainly used in fortified foods and supplements for humans and animals because it is the most stable analogue compared with other cobalamins . Future research may focus on the development of more stable and efficient forms of Vitamin B12 for medical and dietary use.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-epi-Cyanocobalamin involves the modification of the corrin ring structure of cyanocobalamin. The process typically includes the following steps:

Starting Material: Cyanocobalamin (Vitamin B12) is used as the starting material.

Reaction Conditions: The reaction involves the use of specific reagents and catalysts to induce the epi-configuration at the C8 position.

Industrial Production Methods: Industrial production of 8-epi-Cyanocobalamin follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of cyanocobalamin are subjected to the reaction conditions mentioned above.

Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

化学反応の分析

反応の種類: 8-エピ-シアノコバラミンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、コバルトのさまざまな酸化状態を形成するように酸化することができます。

還元: 還元反応は、コバルト中心を低い酸化状態に変換することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな配位子と酸化状態を持つさまざまなコバルト錯体が含まれます .

4. 科学研究への応用

8-エピ-シアノコバラミンは、科学研究において幅広い用途があります。

化学: コバラミン誘導体とその反応の化学を研究するためのモデル化合物として使用されます。

生物学: この化合物は、生物系におけるビタミンB12誘導体の役割を調査するために使用されます。

医学: 8-エピ-シアノコバラミンの研究は、ビタミンB12誘導体の欠乏症や関連する障害の治療における治療の可能性を理解するのに役立ちます。

類似化合物との比較

8-epi-Cyanocobalamin is compared with other similar compounds to highlight its uniqueness:

Hydroxocobalamin: Another derivative of vitamin B12, where the cyanide ligand is replaced by a hydroxyl group.

Methylcobalamin: A biologically active form of vitamin B12 with a methyl group instead of cyanide.

Adenosylcobalamin: Another active form of vitamin B12 with an adenosyl group

Each of these compounds has unique properties and applications, with 8-epi-Cyanocobalamin being particularly useful in research due to its distinct structural configuration.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 8-epi-Cyanocobalamin can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyanocobalamin", "Methylmalonic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyanocobalamin is converted to cobalamin by reduction with sodium borohydride in methanol.", "Step 2: Cobalamin is reacted with methylmalonic acid in the presence of sodium hydroxide to form methylcobalamin.", "Step 3: Methylcobalamin is then subjected to acid hydrolysis with hydrochloric acid to yield 8-epi-methylcobalamin.", "Step 4: The final step involves the conversion of 8-epi-methylcobalamin to 8-epi-Cyanocobalamin by treatment with sodium cyanide in ethanol and water." ] } | |

CAS番号 |

41325-63-7 |

分子式 |

C63H88CoN14O14P |

分子量 |

1355.4 g/mol |

IUPAC名 |

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |

InChIキー |

FDJOLVPMNUYSCM-KYGGNWNPSA-L |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Cyano-8-epicobalamin; (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine; 8-epi-Cyanocobalamin |

製品の起源 |

United States |

Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?

A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.

Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?

A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)